Prasterone acetate

Description

Properties

IUPAC Name |

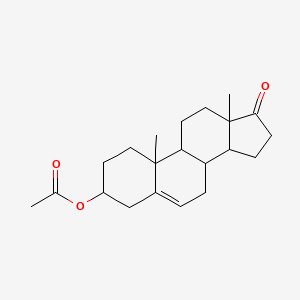

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZQTLCXHGLOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prasterone Acetate in Neuronal Cells: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that has garnered significant interest for its neuroprotective and neurotrophic properties. Its acetate (B1210297) ester, prasterone acetate, serves as a more stable prodrug, readily converted to prasterone in the body. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in neuronal cells. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this promising area of neuropharmacology.

Core Signaling Pathways

This compound exerts its effects on neuronal cells through a complex interplay of signaling pathways, primarily involving the activation of survival signals and the modulation of key cellular receptors. The principal mechanisms include the activation of the PI3K/Akt/mTOR pathway, interaction with Sigma-1 and NMDA receptors, and the regulation of the Bcl-2 family of apoptosis-related proteins.

PI3K/Akt/mTOR Pathway Activation

A central mechanism of prasterone's neuroprotective action is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and growth.

-

Upstream Activation: Prasterone, upon conversion from this compound, is thought to initiate this pathway through its interaction with upstream receptors, including the Sigma-1 receptor. This interaction leads to the activation of PI3K.

-

Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as protein kinase B) at the plasma membrane, leading to its phosphorylation and activation.

-

Downstream Effects: Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR. The activation of the Akt/mTOR axis promotes protein synthesis and cell survival while inhibiting apoptosis.[1][2] One of the key downstream effects is the phosphorylation and inactivation of pro-apoptotic proteins such as Bad (Bcl-2-associated death promoter).

Signaling Pathway of this compound via PI3K/Akt/mTOR

Caption: this compound activates the PI3K/Akt/mTOR pathway, promoting neuronal survival.

Modulation of Sigma-1 and NMDA Receptors

Prasterone and its metabolites can directly interact with and modulate the activity of key neurotransmitter receptors, influencing neuronal excitability and survival.

-

Sigma-1 Receptor (S1R): Prasterone acts as an agonist at the S1R, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Activation of S1R by prasterone is a key step in initiating the neuroprotective PI3K/Akt signaling cascade.[1][2] This interaction also plays a role in modulating calcium homeostasis and reducing cellular stress.

-

NMDA Receptor (NMDAR): Prasterone can modulate the function of N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and neuronal communication.[4] Studies have shown that both NMDA and sigma-1 receptor antagonists can block the proliferative effects of DHEA on neural stem cells, suggesting a complex interplay between these receptor systems.[5]

This compound's Interaction with Neuronal Receptors

Caption: this compound modulates Sigma-1 and NMDA receptors to initiate pro-survival signaling.

Regulation of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. Prasterone influences the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family to promote neuronal survival.

-

Increased Bcl-2 Expression: Prasterone treatment has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2.

-

Decreased Bax/Bcl-2 Ratio: Consequently, the ratio of the pro-apoptotic protein Bax to Bcl-2 is decreased, shifting the cellular balance towards survival and inhibiting the mitochondrial pathway of apoptosis. This alteration in the Bax/Bcl-2 ratio is a critical downstream effect of the PI3K/Akt pathway.

Experimental Workflow for Assessing this compound's Effects

References

- 1. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]

- 2. DHEA prevents Aβ25-35-impaired survival of newborn neurons in the dentate gyrus through a modulation of PI3K-Akt-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of the sigma-1 receptor by DHEA enhances synaptic efficacy and neurogenesis in the hippocampal dentate gyrus of olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Prasterone Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasterone acetate (B1210297), a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), is a pro-drug that undergoes rapid in vivo hydrolysis to release the active compound, prasterone. As an endogenous steroid, prasterone serves as a crucial precursor in the biosynthesis of androgens and estrogens. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of prasterone acetate, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. Detailed methodologies for key experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is a naturally occurring steroid hormone produced primarily by the adrenal glands. It functions as a pro-hormone, being converted into active androgens and estrogens in peripheral tissues. This compound is a synthetically produced ester of prasterone, designed to improve its pharmaceutical properties. Upon administration, it is readily hydrolyzed by esterases into prasterone. This guide will focus on the pharmacokinetic journey of this compound from administration to elimination, detailing its metabolic transformation and the analytical methods used for its quantification.

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to that of prasterone, due to its rapid and extensive conversion.

Absorption

The absorption of prasterone is route-dependent.

-

Oral Administration: Oral uptake of prasterone is reported to be excellent, with a bioavailability of approximately 50%.[1] Micronization of oral prasterone has been shown to significantly increase the achieved levels of its sulfated metabolite, DHEA-S, but not prasterone itself.[1]

-

Intravaginal Administration: The approved product Intrarosa®, a vaginal insert containing 6.5 mg of prasterone, leads to local absorption and subsequent systemic circulation. Following daily administration for 12 weeks, the mean serum trough concentration (Ctrough) of prasterone increased by 47% from baseline.[2][3]

-

Intramuscular Administration: Long-acting ester prodrugs like prasterone enanthate, administered intramuscularly, provide a sustained release of prasterone. Following a single intramuscular injection of 200 mg of prasterone enanthate, peak DHEA levels of approximately 9 ng/mL are reached within 1 to 4 days, returning to baseline by about day 18.[4][5]

Distribution

Following absorption, prasterone is distributed throughout the body. The volume of distribution for prasterone is estimated to be between 17.0 and 38.5 L.[1]

Metabolism

This compound is first hydrolyzed to prasterone. Prasterone then undergoes extensive metabolism. It is reversibly converted to its sulfated form, prasterone sulfate (B86663) (DHEA-S), by sulfotransferases (SULT1E1 and SULT2A1), and DHEA-S can be converted back to prasterone by steroid sulfatase.[1]

The primary metabolic pathway of prasterone involves its conversion to active androgens and estrogens in a tissue-specific manner.[1][6] This intracrine process occurs in tissues such as the liver, fat, vagina, prostate, skin, and hair follicles.[1]

The key enzymatic conversions are:

-

To Androgens:

-

Prasterone is converted to androstenedione (B190577) by 3β-hydroxysteroid dehydrogenase (3β-HSD).[1]

-

Prasterone is converted to androstenediol (B1197431) by 17β-hydroxysteroid dehydrogenase (17β-HSD).[1]

-

Androstenedione and androstenediol are then converted to testosterone (B1683101) by 17β-HSD and 3β-HSD, respectively.[1]

-

Testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by 5α-reductase.[1]

-

-

To Estrogens:

-

Androstenedione is converted to estrone (B1671321) by aromatase.[1]

-

Testosterone is converted to estradiol (B170435) by aromatase.[1]

-

Hydroxylation of prasterone also occurs, with studies suggesting the involvement of cytochrome P450 enzymes, particularly CYP3A4 and CYP1A1.[7]

Excretion

Prasterone and its metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates.[7] Approximately 51-73% of DHEA-S and its metabolites are eliminated via the renal route.[1] Following intramuscular injection of prasterone enanthate, about 94% of the dose is excreted in the urine and 6% in the feces within 30 days.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for prasterone and its metabolites.

Table 1: Pharmacokinetic Parameters of Prasterone and Prasterone Enanthate

| Parameter | Prasterone (Oral) | Prasterone Enanthate (Intramuscular) | Source(s) |

| Bioavailability | ~50% | 100% | [1],[4] |

| Tmax | - | 1-4 days | [5] |

| Elimination Half-life | 15-38 minutes (DHEA) | 9 days | [1],[5] |

| 7-22 hours (DHEA-S) | [1] | ||

| Volume of Distribution | 17.0-38.5 L | - | [1] |

| Clearance | 50 L/h (estimated for 50 mg oral dose) | - | [6] |

Table 2: Serum Concentrations of Prasterone and Metabolites after Intravaginal Administration (6.5 mg Prasterone daily)

| Analyte | Baseline (Ctrough) | Week 12 (Ctrough) | % Increase from Baseline | Source(s) |

| Prasterone | 1.81 ng/mL | 2.67 ng/mL | 47% | [7] |

| Testosterone | 148.1 pg/mL | 178.9 pg/mL | 21% | [7] |

| Estradiol | 2.76 pg/mL | 3.28 pg/mL | 19% | [7] |

Experimental Protocols

Quantification of Prasterone and Metabolites in Biological Samples by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of prasterone and its key metabolites (e.g., testosterone, estradiol, estrone, androstenedione) in human plasma.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma, add 10 µL of an internal standard solution (containing isotopically labeled analogs of the analytes).[8]

-

Add 1.2 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).[8][9]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.[9]

-

Centrifuge at 14,800 rpm for 5 minutes at 4°C to separate the phases.[9]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at ambient temperature.[9]

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.[9]

4.1.2. Chromatographic Separation

-

Column: A reverse-phase C18 or PFP column is typically used (e.g., Kinetex™ 2.6 μm PFP 100 Å, 100 × 3 mm).[10]

-

Mobile Phase: A gradient elution is commonly employed with:

-

Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at around 40-50°C.[10]

4.1.3. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for these steroids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. The exact m/z values will depend on the specific instrument and derivatization (if any).

Table 3: Example MRM Parameters (Note: These are illustrative and require optimization for specific instruments)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Prasterone (DHEA) | [M+H]+ | Specific fragment | Optimized value |

| Testosterone | [M+H]+ | Specific fragment | Optimized value |

| Estradiol | [M+H]+ | Specific fragment | Optimized value |

| Estrone | [M+H]+ | Specific fragment | Optimized value |

| Androstenedione | [M+H]+ | Specific fragment | Optimized value |

In Vitro Metabolism of Prasterone using Human Liver Microsomes

This protocol outlines a general procedure to investigate the metabolism of prasterone using human liver microsomes (HLMs).

4.2.1. Incubation

-

Prepare an incubation mixture in a microcentrifuge tube containing:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4).[11]

-

Human liver microsomes (final concentration 0.1-1.0 mg/mL).[11][12]

-

Prasterone (at various concentrations to determine kinetics).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.[11]

-

Initiate the metabolic reaction by adding a cofactor solution, typically NADPH (final concentration 1 mM).[13]

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding a quenching solution, such as 3 volumes of ice-cold acetonitrile.[13]

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant for analysis by LC-MS/MS to identify and quantify metabolites.

4.2.2. Reaction Phenotyping with Recombinant CYP and UGT Enzymes

To identify the specific enzymes responsible for prasterone metabolism, incubations can be performed with individual recombinant human CYP or UGT enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).[13]

-

Follow a similar incubation procedure as described in 4.2.1, but replace the HLMs with a specific recombinant enzyme (e.g., rCYP3A4, rUGT1A1) at a defined concentration (e.g., 20 nM for CYPs).[13]

-

For UGT assays, the cofactor is UDP-glucuronic acid (UDPGA), and an activating agent like alamethicin (B1591596) may be required.[6]

-

Analyze the disappearance of the parent compound (prasterone) and the formation of specific metabolites over time to determine the contribution of each enzyme.

Visualizations

Caption: Metabolic pathway of this compound.

Caption: Workflow for LC-MS/MS analysis of prasterone.

Caption: Workflow for in vitro metabolism study of prasterone.

Conclusion

This compound serves as an effective pro-drug for prasterone (DHEA), which is then metabolized through well-characterized steroidogenic pathways to produce essential androgens and estrogens. The pharmacokinetic profile is influenced by the route of administration, with oral, intravaginal, and intramuscular formulations offering different absorption and duration of action profiles. The analytical and in vitro methodologies described provide a framework for the continued investigation of this compound and its metabolites, facilitating further research into its therapeutic applications and safety profile. This guide provides a foundational resource for professionals in the field of drug development and steroid hormone research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Prasterone Acetate as a Dehydroepiandrosterone (DHEA) Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to androgens and estrogens. While prasterone itself is used therapeutically, its acetate (B1210297) ester, prasterone acetate, represents a potential prodrug strategy to modify its pharmacokinetic profile. This technical guide provides an in-depth overview of this compound, focusing on its role as a synthetic precursor and its potential as a DHEA prodrug. We will explore the conversion of this compound to its active form, the downstream metabolic pathways of DHEA, and the pharmacokinetics and pharmacodynamics of prasterone based on available clinical data for DHEA-based therapies. This document aims to be a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of DHEA and its derivatives.

Introduction: The Prodrug Concept and Prasterone

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. This approach is often employed to improve drug delivery, enhance bioavailability, increase stability, or reduce side effects. Prasterone (DHEA) is a naturally occurring C19 steroid hormone primarily synthesized in the adrenal glands. Its production declines with age, and this decline has been associated with various age-related conditions, leading to interest in DHEA supplementation.

This compound, the acetylated form of prasterone, is a key intermediate in the synthesis of various steroidal drugs, including the anti-prostate cancer drug abiraterone (B193195) acetate.[1][2][3] While not currently marketed as a therapeutic agent itself, its chemical structure lends it to be a prodrug of prasterone. In vivo, it is anticipated that esterase enzymes would hydrolyze the acetate group, releasing the active prasterone.

This compound: Chemistry and Synthesis

This compound is chemically known as 3β-acetoxyandrost-5-en-17-one. It is a white to off-white crystalline powder, insoluble in water.

Synthesis:

This compound is typically synthesized from diosgenin, a plant-derived steroid, or from 4-androstene-3,17-dione.[4][5] One common laboratory-scale synthesis involves the acetylation of prasterone at the 3β-hydroxyl group using acetic anhydride (B1165640) in the presence of a base.

A key application of this compound is as a starting material for the synthesis of abiraterone acetate. This process involves the conversion of the 17-keto group of this compound into a vinyl triflate, followed by a Suzuki coupling reaction to introduce the pyridine (B92270) ring.[1][2]

In Vivo Conversion of this compound to Prasterone

As a prodrug, this compound would undergo hydrolysis in the body to release prasterone. This reaction is expected to be catalyzed by non-specific esterase enzymes present in the plasma, liver, and other tissues.

Pharmacokinetics of Prasterone (DHEA)

While specific pharmacokinetic data for this compound as a formulated drug is not available, the pharmacokinetics of prasterone (DHEA) following oral and intravaginal administration have been studied. These data provide a basis for understanding the expected behavior of prasterone released from its acetate prodrug.

Oral administration of prasterone results in excellent absorption.[6] However, it undergoes significant first-pass metabolism in the liver.[6] Intravaginal administration, as with the product Intrarosa®, leads to primarily local effects with limited systemic absorption.[7][8]

Table 1: Pharmacokinetic Parameters of Prasterone (DHEA) and its Metabolites

| Parameter | Prasterone (DHEA) | Prasterone Sulfate (DHEA-S) | Testosterone (B1683101) | Estradiol |

| Route of Administration | Oral | Oral | Intravaginal (6.5 mg) | Intravaginal (6.5 mg) |

| Bioavailability | ~3.1% (for a 50 mg oral dose)[9][10] | - | - | - |

| Volume of Distribution (Vd) | 17.0 - 38.5 L[6] | 8.5 - 9.3 L[6] | - | - |

| Biological Half-life (t½) | 15 - 38 minutes[6] | 7 - 22 hours[6] | - | - |

| Mean Cmax (Day 7) | - | - | Slightly higher than placebo[7] | Slightly higher than placebo[7] |

| Mean AUC0-24 (Day 7) | - | - | Slightly higher than placebo[7] | Slightly higher than placebo[7] |

| Renal Excretion | - | 51-73% (as metabolites)[6] | - | - |

Note: Data for intravaginal administration is based on the 6.5 mg prasterone insert (Intrarosa®). Cmax and AUC values were noted to be slightly higher than placebo but remained within the normal postmenopausal range.[7]

Pharmacodynamics and Mechanism of Action of Prasterone

Prasterone is an inactive precursor that is converted intracellularly into active androgens and estrogens.[11] This tissue-specific conversion allows for local hormonal effects with minimal systemic exposure.

The downstream metabolites of prasterone, such as testosterone and estradiol, exert their effects by binding to their respective androgen and estrogen receptors in target tissues. This leads to the modulation of gene expression and subsequent physiological responses. In the context of vulvovaginal atrophy, these effects include improvements in the maturation of the vaginal epithelium, a decrease in vaginal pH, and a reduction in dyspareunia (painful intercourse).[12]

Clinical Efficacy of Intravaginal Prasterone

Clinical trials have demonstrated the efficacy of intravaginal prasterone for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy, in postmenopausal women.

Table 2: Summary of Efficacy Data from Key Clinical Trials of Intravaginal Prasterone (6.5 mg)

| Endpoint | ERC-210 (12 weeks) | ERC-238 (12 weeks) | ERC-231 (12 weeks) |

| Change in Percentage of Superficial Cells | Increase of 4.88% vs. placebo (p=0.0111)[13] | Statistically significant increase vs. placebo[12] | Statistically significant increase vs. placebo[12] |

| Change in Percentage of Parabasal Cells | Decrease of 43.48% vs. placebo (p<0.0001)[14] | Statistically significant decrease vs. placebo[12] | Statistically significant decrease vs. placebo[12] |

| Change in Vaginal pH | Decrease of 0.99 vs. placebo (p=0.0001)[14] | Statistically significant decrease vs. placebo[12] | Statistically significant decrease vs. placebo[12] |

| Change in Severity of Dyspareunia | Decrease of 1.21 score vs. placebo (p<0.0001)[14] | Statistically significant decrease vs. placebo[12] | Statistically significant decrease vs. placebo[12] |

Experimental Protocols

Synthesis of Abiraterone Acetate from this compound (Illustrative Protocol)

The following is a generalized protocol based on published methods for the synthesis of abiraterone acetate, illustrating the use of this compound as a key intermediate.

-

Triflate Formation: this compound is dissolved in a suitable solvent (e.g., dichloromethane). A non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) is added, and the mixture is cooled. Triflic anhydride is then added dropwise, and the reaction is stirred until completion. The resulting vinyl triflate intermediate is purified, typically by column chromatography.[1][2]

-

Suzuki Coupling: The purified vinyl triflate is reacted with diethyl(3-pyridyl)borane in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) in a suitable solvent. The reaction mixture is heated until the starting material is consumed. The crude abiraterone acetate is then purified by chromatography and/or recrystallization.[1][2]

Analytical Methods for Prasterone and its Metabolites

The quantification of prasterone and its metabolites in biological matrices is typically performed using highly sensitive and specific analytical techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the simultaneous measurement of multiple steroids in serum and plasma. It offers high selectivity and sensitivity.[15][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for steroid analysis, often requiring derivatization of the analytes prior to analysis.

A typical LC-MS/MS protocol would involve:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction of the biological sample (e.g., serum, plasma) to remove interfering substances.

-

Chromatographic Separation: Separation of the analytes on a reversed-phase HPLC or UPLC column.

-

Mass Spectrometric Detection: Ionization of the analytes (e.g., using electrospray ionization) and detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and quantification.

Conclusion

This compound is a valuable chemical intermediate in the synthesis of steroidal drugs and holds potential as a prodrug of prasterone (DHEA). Its in vivo hydrolysis by esterases would release the active DHEA, which then undergoes intracellular conversion to androgens and estrogens, exerting local tissue effects. The extensive clinical data on intravaginal prasterone for vulvovaginal atrophy provides a strong foundation for understanding the potential therapeutic applications and pharmacodynamic effects that could be expected from a this compound prodrug. Further research into the formulation and pharmacokinetics of this compound as a distinct therapeutic entity is warranted to fully explore its potential benefits in drug delivery and therapy.

References

- 1. US9556218B2 - Process for the preparation of abiraterone and intermediates thereof - Google Patents [patents.google.com]

- 2. US20170044207A1 - Procedure for the preparation of abiraterone acetate and intermediates thereof - Google Patents [patents.google.com]

- 3. US9650410B2 - Process for the preparation of abiraterone and abiraterone acetate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Prasterone - Wikipedia [en.wikipedia.org]

- 7. Position statement by Experts of the Polish Menopause and Andropause Society, and the Polish Society of Aesthetic and Reconstructive Gynaecology on the medicinal product Intrarosa® - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicinetoday.com.au [medicinetoday.com.au]

- 9. academic.oup.com [academic.oup.com]

- 10. Bioavailability and pharmacokinetics of dehydroepiandrosterone in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hcpintrarosa.com [hcpintrarosa.com]

- 12. Practical Treatment Considerations in the Management of Genitourinary Syndrome of Menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Review - Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. Simultaneous measurement of testosterone, androstenedione and dehydroepiandrosterone (DHEA) in serum and plasma using Isotope-Dilution 2-Dimension Ultra High Performance Liquid-Chromatography Tandem Mass Spectrometry (ID-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond a Prohormone: An In-depth Technical Guide to the Non-Steroidogenic Biological Functions of Prasterone Acetate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is a multifaceted steroid that extends its biological influence far beyond its established role as a precursor to androgens and estrogens. This technical guide delves into the non-steroidogenic functions of prasterone and its acetate (B1210297) ester, prasterone acetate, focusing on its direct interactions with cellular signaling pathways to exert immunomodulatory, neuroprotective, and cardiovascular effects. While this compound is primarily considered a prodrug of prasterone, this guide will explore the direct actions of prasterone, which are independent of its conversion to sex steroids. We will detail the underlying mechanisms of action, present available quantitative data, provide representative experimental protocols for studying these effects, and visualize the key signaling cascades. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound beyond hormone replacement.

Introduction

Prasterone (dehydroepiandrosterone, DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands. Its levels decline significantly with age, a phenomenon termed "adrenopause." While its role as a prohormone for testosterone (B1683101) and estradiol (B170435) is well-documented, a growing body of evidence reveals that prasterone itself can directly modulate a variety of physiological processes. This compound is a synthetic ester of DHEA, designed to improve its bioavailability. In most biological systems, it is rapidly hydrolyzed to prasterone. Therefore, the majority of the non-steroidogenic effects described can be attributed to the actions of prasterone.

This guide focuses on three key areas of prasterone's non-steroidogenic activity:

-

Immunomodulation: Influencing cytokine production and lymphocyte function.

-

Neuroprotection: Interacting with neurotransmitter receptors and promoting neuronal survival.

-

Cardiovascular Effects: Modulating vascular tone through nitric oxide synthesis.

For each of these areas, we will explore the direct molecular interactions and signaling pathways that are not dependent on prasterone's conversion to downstream sex steroids.

Immunomodulatory Functions

Prasterone has demonstrated a complex and often context-dependent influence on the immune system. Its effects are not mediated by classical androgen or estrogen receptors but rather through direct interactions with immune cells and their signaling pathways.

Mechanisms of Action

Prasterone's immunomodulatory effects are primarily centered on its ability to influence cytokine production from various immune cells, including peripheral blood mononuclear cells (PBMCs) and macrophages.

-

Modulation of Cytokine Secretion: Prasterone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. Conversely, it can enhance the production of T-helper 1 (Th1) cytokines like IL-2, suggesting a role in shifting the Th1/Th2 balance.[1]

-

Inhibition of NF-κB Signaling: The anti-inflammatory effects of prasterone are, at least in part, mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] DHEA and its sulfate (B86663) (DHEAS) have been shown to potently inhibit TNF-α-induced NF-κB-dependent transcription. This effect is not mediated by its conversion to estrogens or androgens.[2]

-

Lymphocyte Proliferation: Prasterone's effect on lymphocyte proliferation is differential. It can inhibit T-cell proliferation induced by mitogens at high concentrations, while having a less pronounced effect on B-cell proliferation.

Quantitative Data

The following tables summarize the quantitative data available on the immunomodulatory effects of prasterone (DHEA).

| Table 1: Effect of Prasterone (DHEA) on Cytokine Production in Human PBMCs | |||

| Cytokine | Cell Type | Treatment Condition | Effect |

| IL-6 | Human PBMCs | 5 x 10⁻⁹ to 5 x 10⁻⁸ M DHEA | Significant inhibition |

| TNF-α | Human PBMCs | Endotoxin-stimulated | No modulation |

| IL-2 | Human PBMCs | Anti-CD3-stimulated | No modulation |

| IL-5 | Asthmatic patient PBMCs | 10 µM DHEA | Significant suppression (24.0 ± 7.8% of control) |

| IFN-γ | Asthmatic patient PBMCs | 10 µM DHEA | Significant suppression (29.7 ± 7.0% of control) |

Data compiled from references[3][4].

| Table 2: Effect of Prasterone (DHEA) on Immune Cell Populations and Function in Age-Advanced Men (50 mg/day for 20 weeks) | ||

| Parameter | Change from Baseline | Significance (p-value) |

| Monocytes | +35% to +45% | < 0.01 |

| B cells | +29% to +35% (fluctuated) | < 0.05 |

| B cell mitogenic response | +62% | < 0.05 |

| T cell mitogenic response | +40% | < 0.05 |

| IL-2R (CD25+) expressing cells | +39% | < 0.05 |

| Mitogen-stimulated IL-2 release | +50% | < 0.05 |

| Mitogen-stimulated IL-6 release | +30% | < 0.01 |

| NK cell number | +22% to +37% | < 0.01 |

| NK cell cytotoxicity | +45% | < 0.01 |

Data compiled from reference[5].

Experimental Protocols

2.3.1. Representative Protocol: In Vitro Cytokine Production by Human PBMCs

This protocol is a generalized representation based on methodologies described in the literature[6][7][8].

-

Isolation of PBMCs:

-

Collect whole blood from healthy donors in heparinized tubes.

-

Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the mononuclear cell layer at the interface and transfer to a new tube.

-

Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Count the cells and assess viability using trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Seed the PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL.

-

Prepare stock solutions of this compound in DMSO and dilute to final concentrations in culture medium. Ensure the final DMSO concentration is below 0.1%.

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with an appropriate stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) for monocyte-derived cytokines or phytohemagglutinin (PHA) (5 µg/mL) for lymphocyte-derived cytokines.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells.

-

Collect the cell-free supernatants.

-

Measure the concentrations of desired cytokines (e.g., IL-6, TNF-α, IL-2) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

2.3.2. Representative Protocol: T-Cell Proliferation Assay using CFSE

This protocol is a generalized representation based on methodologies described in the literature[1][9][10][11][12].

-

PBMC Isolation and CFSE Labeling:

-

Isolate PBMCs as described in section 2.3.1.

-

Resuspend the cells at 10-20 x 10⁶ cells/mL in pre-warmed PBS containing 0.1% FBS.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.

-

Incubate for 10 minutes at 37°C.

-

Stop the labeling reaction by adding an equal volume of cold complete RPMI-1640 medium with 10% FBS.

-

Wash the cells three times with complete medium to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

-

Plate the cells in a 96-well round-bottom plate at 2 x 10⁵ cells/well.

-

Add this compound at desired concentrations.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies (1 µg/mL each) or a suitable mitogen.

-

Incubate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the T-cell populations and examining the dilution of CFSE fluorescence as an indicator of cell division.

-

Signaling Pathway Visualization

Neuroprotective Functions

Prasterone and its sulfated metabolite, DHEAS, are considered neurosteroids, as they are synthesized in the brain and can modulate neuronal excitability and survival. These effects are often rapid and not compatible with classical genomic mechanisms, pointing towards direct interactions with neurotransmitter receptors.

Mechanisms of Action

-

Modulation of GABA-A Receptors: DHEAS is a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. It appears to bind to the picrotoxin (B1677862)/TBPS site, thereby inhibiting GABA-induced chloride influx and reducing neuronal inhibition.[13] DHEA itself has a much weaker effect on the GABA-A receptor.[13]

-

Modulation of NMDA Receptors: Prasterone can also modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory. The effects can be complex, with evidence for both positive and negative modulation depending on the specific receptor subunit composition and experimental conditions.

-

Antioxidant Effects: Prasterone has been suggested to exert neuroprotective effects through its antioxidant properties, which may contribute to the inhibition of NF-κB activation induced by oxidative stress.[2]

Quantitative Data

Quantitative data on the direct neuroprotective effects of this compound is limited. The following table provides available data for DHEA and DHEAS.

| Table 3: Interaction of DHEA/DHEAS with Neurotransmitter Receptors | ||||

| Compound | Receptor | Assay | Effect | Potency |

| DHEAS | GABA-A | [³⁵S]TBPS binding | Competitive inhibition | - |

| DHEAS | GABA-A | [³H]GABA binding | Non-competitive inhibition (decreased Bmax) | - |

| DHEAS | GABA-A | GABA-induced ³⁶Cl⁻ influx | Inhibition | More potent than DHEA |

| DHEA | GABA-A | GABA-induced ³⁶Cl⁻ influx | Inhibition | Less potent than DHEAS |

Data compiled from references[2][13].

Experimental Protocols

3.3.1. Representative Protocol: Neuroprotection Assessment in SH-SY5Y Cells

This protocol is a generalized representation based on methodologies described in the literature for assessing neuroprotection in cell culture[3][14][15][16][17].

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells at 37°C in a humidified 5% CO₂ incubator.

-

-

Induction of Neurotoxicity and Treatment:

-

Seed the SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 24 hours.

-

Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) (50 µM) or H₂O₂ (100 µM) for another 24 hours. Include appropriate vehicle and toxin-only controls.

-

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

3.3.2. Representative Protocol: GABA-A Receptor Chloride Influx Assay

This protocol is a generalized representation based on methodologies described in the literature[2][18].

-

Neuronal Cell Culture:

-

Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on poly-D-lysine coated plates.

-

-

Chloride Influx Assay:

-

Wash the cells with a low-chloride buffer.

-

Load the cells with a chloride-sensitive fluorescent dye (e.g., MEQ).

-

Pre-treat the cells with this compound or vehicle control.

-

Stimulate the cells with GABA in a high-chloride buffer.

-

Measure the change in fluorescence over time using a fluorescence plate reader. A decrease in fluorescence indicates chloride influx.

-

Analyze the rate and extent of fluorescence change to determine the effect of this compound on GABA-induced chloride influx.

-

Signaling Pathway Visualization

Cardiovascular Functions

Prasterone has been shown to exert beneficial effects on the cardiovascular system, particularly on vascular endothelial function. These effects are rapid and independent of its conversion to sex steroids, suggesting a direct action on endothelial cells.

Mechanisms of Action

-

Activation of Endothelial Nitric Oxide Synthase (eNOS): Prasterone stimulates the production of nitric oxide (NO), a potent vasodilator, in endothelial cells. This is achieved through the activation of endothelial nitric oxide synthase (eNOS).[5][19][20][21]

-

G-Protein Coupled Receptor Signaling: The activation of eNOS by prasterone is mediated by a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the endothelial cell membrane. This receptor is coupled to the inhibitory G-proteins Gαi2 and Gαi3.[20]

-

Downstream Signaling Pathway: Upon binding to its receptor, prasterone activates a signaling cascade involving the ERK1/2 MAPK pathway, which leads to the phosphorylation and activation of eNOS.[19][22] This mechanism is distinct from the PI3K/Akt pathway, which is also known to activate eNOS.[19][22]

Quantitative Data

| Table 4: Cardiovascular Effects of Prasterone (DHEA) | |||

| Parameter | System | Treatment | Effect |

| [³H]DHEA binding affinity (Kd) | Bovine aortic endothelial cell membranes | - | 48.7 pM |

| [³H]DHEA binding capacity (Bmax) | Bovine aortic endothelial cell membranes | - | 500 fmol/mg protein |

| NO Production | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | Significant increase |

| ET-1 Secretion | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | 2-fold increase |

| eNOS phosphorylation (Ser1179) | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | Increased |

| Akt phosphorylation (Ser473) | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | Increased |

| MAPK phosphorylation (Thr202/Tyr204) | Bovine aortic endothelial cells | 100 nM DHEA (5 min) | Increased |

Data compiled from references[20][22].

Experimental Protocols

4.3.1. Representative Protocol: Nitric Oxide Production in HUVECs

This protocol is a generalized representation based on methodologies described in the literature[19][21].

-

HUVEC Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM-2) on gelatin-coated flasks.

-

Maintain the cells at 37°C in a humidified 5% CO₂ incubator. Use cells at early passages (2-5).

-

-

NO Measurement using DAF-FM Diacetate:

-

Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.

-

Wash the cells with serum-free medium.

-

Load the cells with 5 µM DAF-FM diacetate in serum-free medium for 30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add fresh serum-free medium containing this compound at various concentrations or vehicle control.

-

Measure the fluorescence intensity at excitation/emission wavelengths of 495/515 nm at different time points using a fluorescence plate reader. An increase in fluorescence indicates NO production.

-

4.3.2. Representative Protocol: Western Blot for eNOS Phosphorylation

This protocol is a generalized representation based on methodologies for Western blotting[23].

-

Cell Treatment and Lysis:

-

Grow HUVECs to confluence in 6-well plates.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total eNOS and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities to determine the ratio of phosphorylated eNOS to total eNOS.

-

Signaling Pathway Visualization

Summary and Future Directions

This compound, primarily acting through its active form prasterone, exhibits a range of biological functions that are independent of its role as a precursor to sex steroids. These non-steroidogenic actions include the modulation of immune responses through cytokine regulation and NF-κB inhibition, neuroprotection via interaction with GABA-A and NMDA receptors, and cardiovascular benefits through the activation of eNOS and NO production.

While the evidence for these effects is compelling, several areas warrant further investigation:

-

Receptor Identification: The specific receptors mediating many of prasterone's non-steroidogenic effects, particularly the GPCR in endothelial cells, remain to be definitively identified and characterized.

-

This compound Specificity: Research directly comparing the non-steroidogenic activities of this compound and prasterone is needed to determine if the acetate ester possesses any unique biological properties.

-

In Vivo Relevance: While some in vivo data exists, further studies are required to fully understand the physiological and therapeutic relevance of these non-steroidogenic actions in animal models and human clinical trials.

-

Dose-Response and Safety: A more comprehensive understanding of the dose-response relationships and long-term safety of this compound supplementation for indications beyond its current approved uses is crucial.

References

- 1. bu.edu [bu.edu]

- 2. Modulation of GABA-gated chloride ion influx in the brain by dehydroepiandrosterone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurosteroid Binding Sites on the GABAA Receptor Complex as Novel Targets for Therapeutics to Reduce Alcohol Abuse and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydroepiandrosterone stimulates nitric oxide release in vascular endothelial cells: evidence for a cell surface receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of estradiol and progesterone on the proinflammatory cytokine production by mononuclear cells from patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CFSE dilution to study human T and NK cell proliferation in vitro [pubmed.ncbi.nlm.nih.gov]

- 11. mucosalimmunology.ch [mucosalimmunology.ch]

- 12. agilent.com [agilent.com]

- 13. Interactions of the neurosteroid dehydroepiandrosterone sulfate with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Evaluation of dihydrotestosterone and dihydroprogesterone levels and gene expression of genes involved in neurosteroidogenesis in the SH-SY5Y Alzheimer disease cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. storage.imrpress.com [storage.imrpress.com]

- 18. cellmicrosystems.com [cellmicrosystems.com]

- 19. Dehydroepiandrosterone modulates endothelial nitric oxide synthesis via direct genomic and nongenomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dehydroepiandrosterone activates endothelial cell nitric-oxide synthase by a specific plasma membrane receptor coupled to Galpha(i2,3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Dehydroepiandrosterone mimics acute actions of insulin to stimulate production of both nitric oxide and endothelin 1 via distinct phosphatidylinositol 3-kinase- and mitogen-activated protein kinase-dependent pathways in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Prasterone Acetate: A Deep Dive into its Neuroprotective Mechanisms and Therapeutic Potential

For Immediate Release

Shanghai, China – December 15, 2025 – A comprehensive technical guide released today details the growing body of evidence supporting the neuroprotective role of prasterone acetate (B1210297), a synthetic analog of dehydroepiandrosterone (B1670201) (DHEA). This in-depth whitepaper, targeted towards researchers, scientists, and drug development professionals, consolidates current understanding of prasterone acetate's mechanisms of action, summarizes quantitative data from key preclinical studies, and provides detailed experimental protocols to aid in future research.

Prasterone, and its more extensively studied parent compound DHEA, have demonstrated significant promise in mitigating neuronal damage across a range of neurodegenerative models. The guide highlights its multifaceted neuroprotective effects, which include anti-inflammatory, anti-apoptotic, and antioxidant properties. These effects are mediated through complex signaling pathways and interactions with multiple receptor systems within the central nervous system.

Core Mechanisms of Neuroprotection

This compound's neuroprotective capabilities stem from its ability to modulate several key cellular processes implicated in neuronal death and dysfunction. As a precursor to both androgens and estrogens, its effects are widespread and complex. Key mechanisms of action include:

-

Anti-inflammatory Effects: DHEA has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-5 (IL-5), Interleukin-10 (IL-10), and Interferon-gamma (IFN-γ). This modulation of the neuroinflammatory response is crucial in protecting neurons from secondary damage in conditions like traumatic brain injury and neurodegenerative diseases.

-

Anti-apoptotic Activity: Prasterone demonstrates a significant ability to inhibit programmed cell death. Studies have shown it can decrease the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and reduce the number of apoptotic cells in response to neurotoxic insults.

-

Reduction of Oxidative Stress: The brain is particularly vulnerable to oxidative damage. Prasterone and DHEA have been shown to bolster the brain's antioxidant defenses, although specific quantitative data on markers like malondialdehyde (MDA) or superoxide (B77818) dismutase (SOD) activity following this compound administration require further investigation.

-

Modulation of Neurotransmitter Systems and Synaptic Plasticity: DHEA and its metabolites can interact with NMDA, GABA-A, and sigma-1 receptors, influencing synaptic transmission and plasticity. This interaction is critical for cognitive functions and may play a role in the recovery from brain injury.

-

Promotion of Neurogenesis: Some evidence suggests that DHEA may promote the formation of new neurons, a process critical for brain repair and plasticity.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of prasterone (DHEA/DHEAS).

| Experimental Model | Compound | Dosage | Key Quantitative Finding | Significance (p-value) | Reference |

| Spinal Cord Ischemia (Rabbit) | DHEAS | 50 mg/kg IV | Prolonged P50 from 28.8±2.0 min to 36.8±3.9 min | p<0.05 | [1] |

| Alzheimer's Disease (Mouse Model) | DHEAS | 10 mg/kg | Significantly decreased apoptosis | p<0.005 | [2] |

| Alzheimer's Disease (Mouse Model) | DHEAS | 10 mg/kg | Significantly lower number of Aβ plaques in motor cortex | p=0.0017 | [2] |

| Asthma (Human PBMCs) | DHEA | 10 µM | Suppressed IL-5 production by 76.0±7.8% in subjects with AHR | p<0.01 | [3] |

| Asthma (Human PBMCs) | DHEA | 10 µM | Suppressed IFN-γ production by 70.3±7.0% in subjects with AHR | p<0.01 | [3] |

P50: Duration of ischemia associated with a 50% probability of permanent paraplegia. AHR: Airway Hyperresponsiveness. PBMCs: Peripheral Blood Mononuclear Cells.

Key Signaling Pathways

The neuroprotective effects of this compound are mediated by a complex interplay of signaling pathways. The diagrams below illustrate some of the key pathways involved.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the neuroprotective effects of prasterone and its derivatives.

Alzheimer's Disease Model in Ovariectomized Rats

-

Animal Model: Young female ovariectomized rats were used to model a state of hormonal depletion relevant to postmenopausal women, a key demographic for Alzheimer's disease.

-

Induction of Alzheimer's-like Pathology: Animals received daily intraperitoneal injections of aluminum chloride (AlCl3) at a dose of 4.2 mg/kg body weight for 12 weeks to induce neurotoxicity and beta-amyloid plaque formation.[4]

-

Treatment Protocol: A subset of the AlCl3-treated rats also received oral administration of DHEA at a dose of 250 mg/kg body weight, three times a week for 18 weeks.[4]

-

Outcome Measures:

-

Oxidative Stress Markers: Brain tissue was analyzed for levels of hydrogen peroxide, nitric oxide, and malondialdehyde, as well as the activity of antioxidant enzymes such as superoxide dismutase and catalase.[4]

-

Apoptosis Markers: The levels of the anti-apoptotic protein Bcl-2 were measured in brain tissue.[4]

-

Neurotrophic Factors: Brain-derived neurotrophic factor (BDNF) levels were assessed.[4]

-

Cholinergic System Markers: Acetylcholinesterase activity and acetylcholine (B1216132) levels in the brain were determined.[4]

-

Histopathology: Brain sections were examined for the presence of β-amyloid plaques.[4]

-

Neonatal Hypoxic-Ischemic Brain Injury Model

-

Animal Model: 7-day-old mouse pups were used in a modified Rice-Vannucci model to simulate hypoxic-ischemic brain injury in neonates.[5]

-

Injury Induction: The model involves unilateral common carotid artery ligation followed by exposure to a hypoxic environment.

-

Treatment Protocol: DHEA and its sulfated form, DHEAS, were administered via intraperitoneal injection at doses of 0.1, 1, and 10 µg/g body weight two hours after the injury.[5]

-

Outcome Measures (24 hours post-injury):

-

Brain Injury Assessment: Histological analysis to determine the extent of brain damage.[5]

-

Apoptosis Quantification: Immunohistochemistry for activated caspase-3 to identify apoptotic cells.[5]

-

Microglial Activation: Staining for Iba1 to assess the neuroinflammatory response.[5]

-

Oxidative Stress Markers: Western blot analysis for NOX2 (NADPH oxidase 2) and immunohistochemistry for 4-HNE (4-hydroxynonenal) and 8-OHdG (8-hydroxy-2'-deoxyguanosine).[5]

-

Antioxidant Enzyme Levels: Western blot for superoxide dismutase 1 (SOD1).[5]

-

Traumatic Brain Injury (TBI) Model in Rats

-

Animal Model: The lateral controlled cortical impact (LCI) model was used in rats to induce a focal traumatic brain injury.[6]

-

Treatment Protocol: A novel DHEA analog, fluasterone (B124106) (DHEF), was administered intraperitoneally at a dose of 25 mg/kg. The initial dose was given at various time points pre- and post-injury, followed by daily injections for two more days.[6]

-

Outcome Measures: Behavioral recovery was assessed to evaluate the functional improvements following treatment.[6]

Future Directions

While the preclinical data are promising, further research is necessary to fully elucidate the therapeutic potential of this compound in neuroprotection. Key areas for future investigation include:

-

Dose-response and therapeutic window studies: More comprehensive studies are needed to determine the optimal dosing and timing of administration for different neurological conditions.

-

Long-term efficacy and safety: The long-term effects of this compound treatment on neuronal survival, cognitive function, and potential side effects need to be thoroughly evaluated.

-

Clinical Trials: Well-designed clinical trials are essential to translate the promising preclinical findings into effective therapies for patients with neurodegenerative diseases and brain injuries.

This technical guide provides a solid foundation for researchers and drug developers interested in exploring the neuroprotective potential of this compound. The compiled data and methodologies will be invaluable in designing future studies aimed at harnessing the therapeutic benefits of this promising compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of dehydroepiandrosterone on Th2 cytokine production in peripheral blood mononuclear cells from asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Effects of DHEA and DHEAS in Neonatal Hypoxic–Ischemic Brain Injury | MDPI [mdpi.com]

- 6. A Novel Dehydroepiandrosterone Analog Improves Functional Recovery in a Rat Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Transformation of Prasterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a crucial precursor in the biosynthesis of androgens and estrogens.[1][2] Its acetylated form, prasterone acetate (B1210297) (DHEA acetate), is a common synthetic derivative used in various pharmaceutical applications. Understanding the enzymatic conversion of prasterone acetate is paramount for elucidating its mechanism of action, metabolic fate, and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the enzymatic pathways involved in the transformation of this compound, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.

Enzymatic Hydrolysis of this compound

The general reaction for the hydrolysis of this compound is as follows:

This compound + H₂O ---(Esterase/Lipase)--> Prasterone + Acetic Acid

Downstream Metabolic Pathways of Prasterone

Once prasterone is liberated from its acetate form, it enters the well-established steroidogenic pathways where it is converted into potent androgens and estrogens in peripheral tissues.[2][6] This conversion is tissue-specific and depends on the expression of a series of enzymes. The key enzymatic transformations are outlined below.

Conversion to Androgens

-

Oxidation to Androstenedione (B190577): Prasterone is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) .[1][2]

-

Reduction to Androstenediol (B1197431): Prasterone can also be converted to androstenediol by 17β-hydroxysteroid dehydrogenase (17β-HSD) .[1]

-

Formation of Testosterone (B1683101): Androstenedione is then converted to testosterone by 17β-HSD , while androstenediol is converted to testosterone by 3β-HSD .[1]

-

Conversion to Dihydrotestosterone (B1667394) (DHT): Testosterone, the most potent androgen, can be further converted to dihydrotestosterone by the enzyme 5α-reductase .[1]

Conversion to Estrogens

-

Aromatization to Estrone (B1671321): Androstenedione can be converted to estrone by the enzyme aromatase (CYP19A1) .[1]

-

Aromatization to Estradiol: Testosterone is converted to the potent estrogen, estradiol, by aromatase .[1]

Quantitative Data

Specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively documented. However, related studies on steroid-metabolizing enzymes provide valuable context.

| Enzyme Family | Substrate Example | Product Example | Km (µM) | Vmax (nmol/min/mg) | Source |

| Esterase/Lipase (B570770) | p-Nitrophenyl Acetate | p-Nitrophenol | ~830 | Not specified | [7] |

| Aromatase (CYP19A1) | Androstenedione | Estrone | 0.043 | 0.06 (s⁻¹) | [8][9] |

Note: The kinetic data for p-nitrophenyl acetate is provided as a general reference for esterase activity and is not specific to a steroid substrate.

Experimental Protocols

Protocol 1: Screening for this compound Hydrolyzing Activity

This protocol describes a colorimetric assay to screen for enzymatic activity capable of hydrolyzing this compound. The assay is based on the detection of the liberated acetic acid.

Materials:

-

Enzyme source (e.g., tissue homogenate, cell lysate, purified enzyme)

-

This compound solution (in a suitable organic solvent like DMSO, diluted in buffer)

-

Acetate Assay Kit (e.g., Sigma-Aldrich MAK086)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in each well of the microplate containing assay buffer and the enzyme source.

-

Initiate the reaction by adding the this compound solution to each well. Include a negative control without the enzyme source and a positive control with a known esterase.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the acetate assay kit instructions (e.g., by adding a stop solution or by heat inactivation).

-

Add the components of the acetate detection kit to each well.

-

Incubate as per the kit's protocol to allow for color development.

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

-

An increase in absorbance compared to the negative control indicates the presence of acetate and thus, this compound hydrolyzing activity.

Protocol 2: Quantitative Analysis of this compound Hydrolysis by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound and its product, prasterone, to determine the kinetics of the enzymatic reaction.

Materials:

-

Enzyme source

-

This compound

-

Prasterone (DHEA) standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (TFA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Enzymatic Reaction:

-

Set up reaction tubes containing the reaction buffer and the enzyme source.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of this compound.

-

At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to the quenching solution.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically used. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Generate a standard curve for both this compound and prasterone using known concentrations.

-

Quantify the amount of this compound remaining and prasterone formed at each time point by comparing the peak areas to the standard curves.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the product formation or substrate depletion curve.

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by performing the reaction at varying substrate concentrations and plotting the data using Lineweaver-Burk or non-linear regression analysis.

-

Visualizations

Caption: Enzymatic hydrolysis of this compound.

Caption: Metabolic pathway of prasterone.

Caption: Workflow for HPLC-based kinetic analysis.

References

- 1. Assay Procedure for Lipase [sigmaaldrich.com]

- 2. Antigen heterologous enzyme linked immunosorbent assay for the measurement of DHEA in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosomal acid lipase in lipid metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3817838A - Method of detecting and measuring lipase activity - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. DHEA and DHEA-S: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Development of Prasterone Acetate: A Technical Guide

Introduction

Prasterone, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone that serves as a precursor to androgens and estrogens.[1] Its acetylated form, prasterone acetate (B1210297) (DHEA acetate), is a key intermediate in the synthesis of various steroidal drugs. This technical guide provides an in-depth overview of the discovery, historical development, synthesis, mechanism of action, and clinical evaluation of prasterone and its acetate ester, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey of prasterone from its initial discovery to its therapeutic application has spanned several decades, marked by key scientific breakthroughs.

-

1934: Adolf Butenandt and Hans Dannenbaum first discovered dehydroepiandrosterone (DHEA), the active component of prasterone, by isolating it from male urine.[1]

-

1944: The sulfated ester of DHEA, DHEA-S, was isolated from urine.[1]

-

1954: DHEA was successfully isolated from human blood plasma by Migeon and Plager.[1]

-

1965: A significant association between declining DHEA sulfate (B86663) levels and the aging process was first reported, sparking interest in its potential therapeutic applications.[1]

-

Late 1970s - Early 1980s: Prasterone began to be used as a medication and dietary supplement.[1]

-

2016: The U.S. Food and Drug Administration (FDA) approved the first prasterone-containing medication, Intrarosa®, an intravaginal gel formulation for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy in postmenopausal women.[2]

Below is a diagram illustrating the major milestones in the historical development of prasterone.

Synthesis and Characterization of Prasterone Acetate

This compound is synthesized from prasterone (DHEA) through an acetylation reaction.

Experimental Protocol for Synthesis

The following protocol describes the synthesis of this compound from dehydroepiandrosterone.

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Acetic acid

-

Acetic anhydride (B1165640)

-

Sodium acetate

-

Water

Procedure:

-

Suspend dehydroepiandrosterone in acetic acid.

-

Add acetic anhydride and sodium acetate to the suspension.

-

Stir the reaction mixture at 60°C for 16 hours under a nitrogen atmosphere.

-

Upon completion of the reaction (monitored by ¹H NMR), cool the mixture to 25°C.

-

Add a mixture of water and methanol to precipitate the product.

-

Stir the mixture for 1 hour.

-

Filter the precipitate and wash it with a water/methanol solution.

-

The crude this compound is then purified by dissolving in hot methanol, followed by cooling to induce crystallization.

-

Collect the crystalline solid and dry under vacuum at 40°C.

This process yields DHEA acetate as a white solid with a purity of ≥99.5% by HPLC.[3]

Characterization

The synthesized this compound can be characterized using various spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 5.41 (d, 1H), 4.57–3.65 (m, 1H), 2.46 (dd, 1H), 2.28–2.36 (m, 2H), 2.04 (s, 3H), 1.80–2.20 (m, 6H), 0.95–1.75 (m, 10H), 1.05 (s, 3H), 0.89 (s, 3H).[3]

Mechanism of Action and Signaling Pathway

Prasterone is a prohormone and exerts its biological effects after being converted into active androgens and estrogens in peripheral tissues.[1]

Intracellular Conversion

The conversion of prasterone to its active metabolites is an intracellular process that involves a series of enzymatic reactions. The key enzymes in this pathway are:

-

3β-hydroxysteroid dehydrogenase (3β-HSD): Converts prasterone to androstenedione (B190577).

-

17β-hydroxysteroid dehydrogenase (17β-HSD): Converts androstenedione to testosterone (B1683101) and prasterone to androstenediol.

-

Aromatase: Converts androstenedione to estrone (B1671321) and testosterone to estradiol (B170435).

-

5α-reductase: Converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT).

The following diagram illustrates the signaling pathway of prasterone metabolism.

Clinical Development and Efficacy

The clinical development of intravaginal prasterone for the treatment of vulvovaginal atrophy (VVA) in postmenopausal women has been supported by several key clinical trials.

Pivotal Clinical Trials

The efficacy and safety of a 6.5 mg intravaginal prasterone insert (Intrarosa®) were primarily established in the ERC-231 and ERC-238 phase III trials. A long-term safety study, ERC-230, and a dose-finding study, ERC-210, also provided crucial data.[4]

Efficacy Data

The following tables summarize the key efficacy data from these clinical trials.

Table 1: Change in Vaginal Cytology and pH at 12 Weeks

| Parameter | Trial | Prasterone 6.5 mg (Mean Change from Baseline ± SD) | Placebo (Mean Change from Baseline ± SD) | Mean Difference vs. Placebo (p-value) |

| Parabasal Cells (%) | ERC-238 | -41.51 ± 36.26 | -11.98 ± 29.58 | -29.53 (p < 0.001)[4] |

| ERC-231 | -47.40 ± 42.50 | -1.62 ± 28.22 | -45.77 (p < 0.0001) | |

| Superficial Cells (%) | ERC-238 | +10.20 ± 10.35 | +1.75 ± 3.33 | +8.46 (p < 0.001) |

| ERC-231 | +5.62 ± 5.49 | +0.91 ± 2.69 | +4.71 (p < 0.0001) | |

| Vaginal pH | ERC-238 | -0.94 ± 0.94 | -0.27 ± 0.74 | -0.67 (p < 0.0001) |

| ERC-231 | -1.04 ± 1.00 | -0.21 ± 0.69 | -0.83 (p < 0.001) |

Table 2: Change in Severity of Most Bothersome Symptom (Dyspareunia) at 12 Weeks

| Trial | Prasterone 6.5 mg (Mean Change from Baseline ± SD) | Placebo (Mean Change from Baseline ± SD) | Mean Difference vs. Placebo (p-value) |

| ERC-238 | -1.42 ± 1.00 | -1.06 ± 1.02 | -0.35 (p = 0.0002) |

| ERC-231 | -1.27 ± 0.99 | -0.87 ± 0.95 | -0.40 (p = 0.0132) |

Table 3: Long-Term (52-Week) Efficacy Data from ERC-230